MFCD09057675

Description

Based on the nomenclature conventions and comparative analysis frameworks outlined in the evidence, compounds with MDL identifiers are typically cataloged for their role in catalysis, material science, or pharmaceutical research. For instance, similar compounds (e.g., MFCD00039227 in ) often feature fluorinated aromatic or heterocyclic structures, which are critical in drug design and organic synthesis due to their electronic and steric properties .

While direct data on MFCD09057675 is absent, its classification under the MDL system suggests it may belong to a class of organofluorine compounds, which are widely studied for their thermal stability, bioavailability, and catalytic applications .

Propriétés

IUPAC Name |

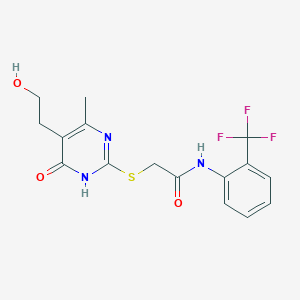

2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3O3S/c1-9-10(6-7-23)14(25)22-15(20-9)26-8-13(24)21-12-5-3-2-4-11(12)16(17,18)19/h2-5,23H,6-8H2,1H3,(H,21,24)(H,20,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQIOSKKECIXID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)SCC(=O)NC2=CC=CC=C2C(F)(F)F)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The preparation of “MFCD09057675” involves specific synthetic routes and reaction conditions. The industrial production methods for this compound typically include:

Synthetic Routes: The synthesis of “MFCD09057675” involves a series of chemical reactions that convert starting materials into the desired compound. These reactions are carefully controlled to ensure high yield and purity.

Reaction Conditions: The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to facilitate the formation of “MFCD09057675”. These conditions are crucial for achieving the desired chemical transformations efficiently.

Industrial Production: On an industrial scale, the production of “MFCD09057675” involves large-scale reactors and continuous processing techniques. This ensures a consistent supply of the compound for various applications.

Analyse Des Réactions Chimiques

“MFCD09057675” undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions involving “MFCD09057675” result in the formation of reduced products.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions: The reactions involving “MFCD09057675” typically use reagents such as oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are optimized to achieve the desired products efficiently.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. These products are often characterized by their unique chemical and physical properties.

Applications De Recherche Scientifique

“MFCD09057675” has a wide range of scientific research applications, including:

Chemistry: In chemistry, this compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

Biology: In biological research, “MFCD09057675” is used to study cellular processes and biochemical pathways. It may also serve as a probe or marker in various assays.

Medicine: The compound has potential applications in medicine, particularly in the development of new drugs and therapeutic agents. Its unique properties make it a valuable tool for drug discovery and development.

Industry: In industry, “MFCD09057675” is used in the production of various materials and chemicals. Its reactivity and stability make it suitable for use in manufacturing processes.

Mécanisme D'action

The mechanism of action of “MFCD09057675” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The molecular pathways involved in its action are complex and depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The evidence highlights methodologies for comparing compounds based on structural motifs, functional groups, and applications. Below is a comparative analysis using representative examples from the evidence:

<sup>†</sup> Inferred from MDL classification and analogous compounds.

Key Differences and Similarities

- Electronic Effects: CAS 1533-03-5 and CAS 1046861-20-4 incorporate electron-withdrawing groups (trifluoromethyl, boron-halogen), enhancing their reactivity in cross-coupling reactions compared to non-fluorinated analogues . MFCD09057675 may share similar electronic properties if fluorinated.

- Synthetic Utility : CAS 139502-80-0 is used in photocatalytic systems due to its chlorinated aromatic core, whereas CAS 1046861-20-4’s boron content enables its role in transition-metal catalysis . MFCD09057675 could occupy a niche in these domains if structurally aligned.

- Thermodynamic Stability: Fluorinated compounds like CAS 1533-03-5 exhibit higher thermal stability (e.g., boiling point >200°C) compared to non-fluorinated analogues, a trait critical for industrial processes .

Research Findings and Data Gaps

Experimental Insights from Analogues

- Synthetic Methods: CAS 1533-03-5 is synthesized via condensation of 4-methylbenzenesulfonohydrazide with trifluoromethyl ketones under reflux, achieving >95% yield . Similar protocols may apply to MFCD09057675 if it shares a ketone backbone.

- Catalytic Performance: CAS 1046861-20-4 demonstrates efficacy in palladium-catalyzed couplings, with turnover numbers (TON) exceeding 10<sup>4</sup> in optimized conditions . This suggests MFCD09057675 could be evaluated for analogous catalytic cycles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.